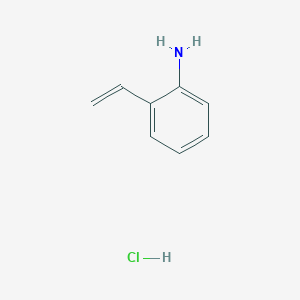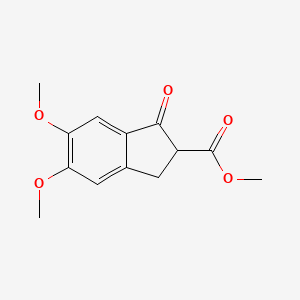
2-Vinylaniline hydrochloride
Overview
Description
2-Vinylaniline hydrochloride is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the amino group is substituted with a vinyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Vinylanilines, including 2-Vinylaniline hydrochloride, are primarily used as substrates in the construction of diversely nitrogen-containing heterocyclic compounds . These compounds are undoubtedly one of the best candidates for this purpose due to the amine and alkenyl groups in their structures .
Mode of Action
It is known that these compounds offer a facile, direct, and selective synthetic method . They are involved in various cyclization reactions, which can be catalyzed by transition metals or occur under metal-free conditions .
Result of Action
The primary result of the action of this compound is the formation of nitrogen-containing heterocyclic compounds . These compounds have diverse applications in the field of chemistry and medicine.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Vinylaniline hydrochloride are not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules in a biochemical context. For instance, it has been used as a reductant in the reduction of aromatic nitro compounds, suggesting that it may interact with enzymes involved in redox reactions .
Molecular Mechanism
Its use as a reductant in the reduction of aromatic nitro compounds suggests that it may exert its effects at the molecular level by participating in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Vinylaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the addition of the vinyl group to the aniline molecule.
Another method involves the reduction of 2-nitrovinylbenzene using hydrogen gas in the presence of a palladium on carbon catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 2-vinylaniline. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient and high-yield synthesis of the compound. The resulting product is then purified and converted to its hydrochloride salt form for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of 2-ethyl aniline.
Substitution: The amino group in 2-vinylaniline can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Ethyl aniline.
Substitution: Halogenated or nitrated derivatives of 2-vinylaniline.
Scientific Research Applications
2-Vinylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2-Vinylaniline hydrochloride can be compared with other similar compounds, such as:
Aniline: The parent compound of 2-vinylaniline, which lacks the vinyl group.
2-Ethylaniline: A derivative of aniline with an ethyl group instead of a vinyl group.
2-Nitroaniline: A derivative of aniline with a nitro group instead of a vinyl group.
Uniqueness
The presence of the vinyl group in this compound imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications. Its ability to undergo addition reactions and participate in electrophilic substitution reactions distinguishes it from other aniline derivatives.
Properties
IUPAC Name |
2-ethenylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-5-3-4-6-8(7)9;/h2-6H,1,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIKQTVNXYEWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494912 | |
| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120338-91-2 | |
| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3046072.png)
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3046073.png)
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3046074.png)
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046075.png)








![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

